molecular formula C27H46O4 B15352349 Obeticholic Acid Methyl Ester

Obeticholic Acid Methyl Ester

Cat. No.: B15352349
M. Wt: 434.7 g/mol
InChI Key: QSDDPPUHXXAVJK-ZHWSUUDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Obeticholic Acid Methyl Ester is a synthetic derivative of obeticholic acid, a bile acid derivative. It is primarily used in scientific research and has potential therapeutic applications, particularly in the treatment of liver diseases such as nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).

Preparation Methods

Synthetic Routes and Reaction Conditions: Obeticholic Acid Methyl Ester can be synthesized through the esterification of obeticholic acid with methanol. The reaction typically involves heating obeticholic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale esterification reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The process may also include purification steps to remove impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Obeticholic Acid Methyl Ester can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the hydroxyl groups in the molecule to ketones or carboxylic acids.

  • Reduction: Reduction reactions can reduce double or triple bonds in the molecule.

  • Substitution: Substitution reactions can replace functional groups in the molecule with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.

Major Products Formed:

  • Oxidation: Formation of ketones, carboxylic acids, and aldehydes.

  • Reduction: Formation of alcohols and alkanes.

  • Substitution: Formation of halogenated compounds and alkylated products.

Scientific Research Applications

Obeticholic Acid Methyl Ester has several scientific research applications, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.

  • Biology: Studied for its effects on cellular processes and signaling pathways.

  • Medicine: Investigated for its potential therapeutic effects in liver diseases and metabolic disorders.

  • Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

Obeticholic Acid Methyl Ester exerts its effects through the activation of the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism. Activation of FXR leads to the regulation of genes involved in bile acid synthesis, transport, and metabolism, as well as the modulation of inflammatory and fibrotic pathways.

Molecular Targets and Pathways Involved:

  • FXR: The primary molecular target is the farnesoid X receptor.

  • Bile Acid Metabolism: Pathways involved include bile acid synthesis, transport, and excretion.

  • Inflammation and Fibrosis: Modulation of inflammatory cytokines and fibrotic markers.

Comparison with Similar Compounds

  • Cholic Acid

  • Chenodeoxycholic Acid

  • Ursodeoxycholic Acid

  • Deoxycholic Acid

  • Lithocholic Acid

Properties

Molecular Formula

C27H46O4

Molecular Weight

434.7 g/mol

IUPAC Name

methyl (4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C27H46O4/c1-6-18-22-15-17(28)11-13-27(22,4)21-12-14-26(3)19(16(2)7-10-23(29)31-5)8-9-20(26)24(21)25(18)30/h16-22,24-25,28,30H,6-15H2,1-5H3/t16-,17-,18-,19-,20+,21+,22+,24+,25-,26-,27-/m1/s1

InChI Key

QSDDPPUHXXAVJK-ZHWSUUDBSA-N

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C)O

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)OC)C)C)O

Origin of Product

United States

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